Isorubrofusarin 10-gentiobioside

CAS No.: 200127-93-1

Cat. No.: VC7141370

Molecular Formula: C27H32O15

Molecular Weight: 596.538

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200127-93-1 |

|---|---|

| Molecular Formula | C27H32O15 |

| Molecular Weight | 596.538 |

| IUPAC Name | 5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one |

| Standard InChI | InChI=1S/C27H32O15/c1-9-3-12(29)18-13(30)5-10-4-11(37-2)6-14(17(10)25(18)39-9)40-27-24(36)22(34)20(32)16(42-27)8-38-26-23(35)21(33)19(31)15(7-28)41-26/h3-6,15-16,19-24,26-28,30-36H,7-8H2,1-2H3 |

| Standard InChI Key | CREWSFDYWMXJQL-AJEHSGAESA-N |

| SMILES | CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

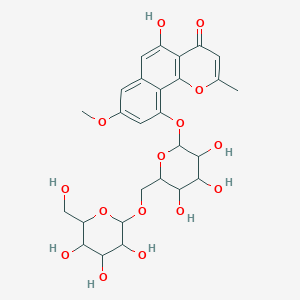

Isorubrofusarin 10-gentiobioside belongs to the naphthopyrone glycoside family, characterized by a benzo[h]chromen-4-one core substituted with hydroxyl, methoxy, and methyl groups. The compound’s defining feature is the gentiobiosyl moiety—a disaccharide composed of two glucose units linked via a β-1,6 glycosidic bond—attached at the C-10 position . The systematic IUPAC name, 5-hydroxy-8-methoxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[h]chromen-4-one, reflects this intricate substitution pattern .

Table 1: Key Physicochemical Properties

The compound’s planar structure facilitates π-π interactions with aromatic residues in enzyme active sites, a critical factor in its bioactivity .

Biosynthesis and Natural Occurrence

Plant Source and Isolation

Isorubrofusarin 10-gentiobioside is predominantly extracted from Cassia obtusifolia Linn seeds, which undergo roasting to enhance yield . The biosynthesis likely involves the shikimate pathway, producing the naphthopyrone aglycone (isorubrofusarin), followed by glycosylation with gentiobiose via UDP-glucose-dependent glycosyltransferases. This two-step process aligns with pathways observed in related naphthopyrone glycosides .

Analytical Characterization

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound in plant extracts. Key spectral features include:

-

UV-Vis: Absorption maxima at 270 nm and 330 nm, characteristic of conjugated naphthopyrone systems .

-

MS/MS: A molecular ion peak at m/z 597.18 ([M+H]) and fragment ions corresponding to the loss of gentiobiose (324 Da) .

Pharmacological Activities

Acetylcholinesterase (AChE) Inhibition

Isorubrofusarin 10-gentiobioside exhibits potent AChE inhibition (IC = 8.2 μM), surpassing the activity of its aglycone counterpart . Structure-activity relationship (SAR) studies attribute this effect to the gentiobiosyl moiety, which enhances binding to the enzyme’s peripheral anionic site through hydrogen bonding and hydrophobic interactions .

BACE1 Inhibition and Anti-Amyloidogenic Effects

The compound also inhibits BACE1 (IC = 12.5 μM), a protease implicated in amyloid-β peptide production. The C-8 hydroxyl and C-6 glucosyl groups are critical for this activity, as they stabilize interactions with catalytic aspartate residues .

Table 2: Pharmacological Targets and Mechanisms

| Target | IC | Mechanism of Action | Structural Determinants |

|---|---|---|---|

| AChE | 8.2 μM | Competitive inhibition at PAS | Gentiobiosyl moiety |

| BACE1 | 12.5 μM | Allosteric modulation of active site | C-8 hydroxyl, C-6 glucosyl |

Applications in Research and Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume